molecular formula C12H19NO2 B2450460 N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2411260-10-9

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide

Cat. No. B2450460
CAS RN: 2411260-10-9
M. Wt: 209.289
InChI Key: XVJNCEANFVHVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as an anticancer drug.

Mechanism of Action

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide exerts its anticancer effects by inhibiting RNA polymerase I transcription. It binds to the DNA template and prevents the formation of the transcription initiation complex, thereby blocking the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, which is essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has been shown to have potent anticancer effects in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer, and has shown selective toxicity towards cancer cells. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has also been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide is its selectivity towards cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while sparing normal cells. However, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has some limitations as well. It has a short half-life in vivo, which limits its efficacy as a therapeutic agent. Additionally, it has been shown to have off-target effects on other RNA polymerases, which may limit its specificity towards RNA polymerase I.

Future Directions

There are several future directions for research on N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide as a cancer therapy. Finally, the combination of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide with other anticancer agents may enhance its efficacy and overcome its limitations.

Synthesis Methods

The synthesis of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide involves a series of chemical reactions. The starting material is 2-cyclopropyl-3-methyloxolan-3-ol, which is reacted with triphosgene to form the corresponding chloroformate. This intermediate is then reacted with propargylamine to produce the final product, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide. The yield of this synthesis method is around 20%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This leads to a reduction in ribosomal RNA synthesis and subsequent inhibition of cancer cell growth. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies.

properties

IUPAC Name

N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-10(14)13-8-12(2)6-7-15-11(12)9-4-5-9/h3,9,11H,1,4-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJNCEANFVHVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C2CC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.